molecular formula C11H13BrO2 B11861692 3-(2-Bromo-5-methoxybenzyl)oxetane

3-(2-Bromo-5-methoxybenzyl)oxetane

Cat. No.: B11861692
M. Wt: 257.12 g/mol
InChI Key: HFOPHKPEGVGADA-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-methoxybenzyl)oxetane: is a chemical compound with the molecular formula C10H11BrO2 It is characterized by the presence of a bromine atom and a methoxy group attached to a benzyl ring, which is further connected to an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-5-methoxybenzyl)oxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of a precursor containing both a bromine and a methoxy group on a benzyl ring. The reaction conditions often include the use of a strong base to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromo-5-methoxybenzyl)oxetane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(2-Bromo-5-methoxybenzyl)oxetane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-methoxybenzyl)oxetane involves its interaction with molecular targets through its functional groups. The bromine atom and methoxy group can participate in various chemical reactions, leading to the formation of new compounds. The oxetane ring can undergo ring-opening reactions, which are crucial in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

  • 3-(2-Bromo-5-methoxyphenyl)oxetane
  • 3-(3-Bromo-5-methoxyphenyl)oxetane
  • 3-Bromooxetane

Comparison: 3-(2-Bromo-5-methoxybenzyl)oxetane is unique due to the presence of both a bromine atom and a methoxy group on the benzyl ring, which is connected to an oxetane ring. This combination of functional groups imparts distinct reactivity and properties compared to other similar compounds. For instance, 3-(2-Bromo-5-methoxyphenyl)oxetane lacks the benzyl linkage, which can significantly alter its chemical behavior and applications .

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

3-[(2-bromo-5-methoxyphenyl)methyl]oxetane

InChI

InChI=1S/C11H13BrO2/c1-13-10-2-3-11(12)9(5-10)4-8-6-14-7-8/h2-3,5,8H,4,6-7H2,1H3

InChI Key

HFOPHKPEGVGADA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)CC2COC2

Origin of Product

United States

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